molecular formula C9H7BrF3NO2 B14441163 N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 78839-76-6

N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14441163
CAS No.: 78839-76-6
M. Wt: 298.06 g/mol
InChI Key: SBFFSGRJZJWLLJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C9H10BrNO2 It is known for its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring, along with a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromo-5-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the trifluoroacetamide group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can participate in oxidation reactions, leading to the formation of corresponding quinones.

    Amidation: The trifluoroacetamide group can be involved in amidation reactions with various amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Amidation: Reagents such as amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed:

  • Substituted phenyl derivatives.
  • Quinones from oxidation reactions.
  • Amides from amidation reactions.

Scientific Research Applications

Chemistry: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, while the trifluoroacetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

    N-(2-Bromo-5-methoxyphenyl)acetamide: Similar structure but lacks the trifluoroacetamide group.

    2-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoroacetamide group.

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the trifluoroacetamide group.

Uniqueness: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in hydrogen bonding and increases its stability under various conditions.

Properties

CAS No.

78839-76-6

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

N-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7BrF3NO2/c1-16-5-2-3-6(10)7(4-5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

SBFFSGRJZJWLLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)NC(=O)C(F)(F)F

Origin of Product

United States

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